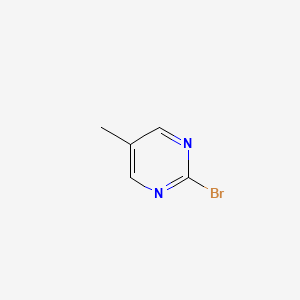

2-Bromo-5-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCGEJNZMHUBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671906 | |

| Record name | 2-Bromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150010-20-1 | |

| Record name | 2-Bromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-methylpyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize such building blocks in the synthesis of novel chemical entities. This document summarizes key molecular identifiers, computed physical and chemical properties, and provides detailed experimental protocols for their determination.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Quantitative data is primarily based on computational models due to the limited availability of experimentally determined values in published literature.

Table 1: Molecular Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 150010-20-1[1] |

| Molecular Formula | C₅H₅BrN₂[1] |

| Molecular Weight | 173.01 g/mol [1] |

| Canonical SMILES | CC1=CN=C(N=C1)Br[1] |

| InChI Key | KYCGEJNZMHUBMX-UHFFFAOYSA-N[1] |

| Physical Form | Solid (at standard conditions) |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Exact Mass | 171.96361 Da | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| Complexity | 68.8 | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

2.1. Melting Point Determination

-

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

-

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) with constant stirring of the heating medium (e.g., silicone oil) to ensure uniform temperature distribution.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.

-

2.2. Boiling Point Determination (Micro Method)

-

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

-

Methodology:

-

A small amount of the substance is placed in a small test tube.

-

A capillary tube, sealed at the upper end, is placed with its open end down into the test tube.

-

The test tube is attached to a thermometer and heated in a suitable bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

2.3. Solubility Assessment

-

Objective: To determine the solubility of this compound in various solvents.

-

Methodology:

-

A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a sealed vial at a controlled temperature.

-

The mixture is agitated (e.g., using a shaker or vortex mixer) until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The process is repeated with different amounts of the compound to determine the saturation point.

-

2.4. Spectroscopic Analysis

-

Objective: To obtain structural information and confirm the identity of this compound.

-

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

-

-

Mass Spectrometry (MS):

-

A sample of the compound is introduced into the mass spectrometer.

-

The sample is ionized using a suitable technique (e.g., electron ionization - EI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides further structural information. The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

-

Synthesis and Reaction Pathway Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, which is a key intermediate in the synthesis of various biologically active molecules. The synthesis often involves the modification of a pre-existing pyrimidine ring system.

References

Navigating the Solubility Landscape of 2-Bromo-5-methylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 2-Bromo-5-methylpyrimidine in various common organic solvents can be made. The molecule's structure, featuring a polar pyrimidine ring and a bromine substituent, suggests a moderate degree of polarity.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High | The high polarity of these solvents can effectively solvate the polar pyrimidine ring and the C-Br bond. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions. For a related compound, 5-Bromo-2-methyl-pyrimidine, it is known to be soluble in Methanol.[1][2] |

| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity of these solvents is comparable to that of the solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | These solvents possess some polarity but are generally less polar than aprotic or protic polar solvents. |

| Aromatic | Toluene, Xylene | Low | The non-polar nature of these aromatic solvents makes them poor solvents for the relatively polar this compound. |

| Non-polar | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in negligible solubility. |

Disclaimer: The information presented in this table is a qualitative prediction and should be confirmed through experimental validation.

Experimental Determination of Solubility

Accurate and quantitative solubility data must be determined empirically. The following are standard and robust experimental protocols that can be employed.

Gravimetric Method

This classical method is straightforward and provides a direct measure of solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Visually confirm the presence of undissolved solid to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filter the solution using a suitable syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a known volume of the clear, saturated filtrate to a pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL or mg/mL).

-

High-Performance Liquid Chromatography (HPLC) Method

This analytical method is highly sensitive and requires a smaller amount of material compared to the gravimetric method.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1).

-

-

Sample Preparation for Analysis:

-

After equilibration, filter the saturated solution through a suitable syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mol/L or mg/mL.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

References

A Comprehensive Technical Overview of 2-Bromo-5-methylpyrimidine

This guide provides an in-depth analysis of the chemical properties of 2-Bromo-5-methylpyrimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C5H5BrN2 | [1] |

| Molecular Weight | 173.01 g/mol | [1] |

Structural and Elemental Composition

The chemical formula, C5H5BrN2, indicates that each molecule of this compound is composed of five carbon atoms, five hydrogen atoms, one bromine atom, and two nitrogen atoms. This specific arrangement of atoms within the pyrimidine ring, along with the bromine and methyl substituents, dictates its chemical reactivity and suitability as a precursor in the synthesis of more complex molecules.

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula, while not explicitly detailed in the provided search results, would typically involve the following standard analytical techniques:

-

Mass Spectrometry (MS): To determine the precise molecular weight and isotopic distribution, providing strong evidence for the elemental composition. High-resolution mass spectrometry (HRMS) is often employed for unambiguous formula determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure, confirming the connectivity of the atoms and the positions of the substituents on the pyrimidine ring.

-

Elemental Analysis: This combustion analysis technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to empirically determine the chemical formula.

Due to the absence of specific experimental papers in the search results, detailed protocols from cited literature cannot be provided. Researchers should refer to standard organic chemistry laboratory manuals and specialized analytical chemistry texts for comprehensive experimental procedures.

References

Commercial Availability and Synthetic Strategies for 2-Bromo-5-methylpyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 2-Bromo-5-methylpyrimidine, a key building block for researchers, scientists, and drug development professionals. This document outlines the current landscape of suppliers, provides a detailed look into synthetic methodologies, and explores its relevance in the development of targeted therapeutics.

Commercial Availability

This compound is commercially available from a variety of suppliers, catering to research and development needs. The purity and quantity of the compound can vary, impacting its application in sensitive downstream processes. A summary of representative commercial data is presented below.

| Supplier | Purity | Quantity | Price (USD) |

| Thermo Scientific Chemicals | 95% | 250 mg | Varies |

| CymitQuimica | 98.0% | 1 g | €49.00 |

| 5 g | €181.00 | ||

| 10 g | €335.00 | ||

| 25 g | €678.00 | ||

| 250 mg | €16.00 | ||

| CP Lab Safety | 96% | 10 g | Varies |

Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact suppliers directly for the most current pricing and availability.

Synthesis of Pyrimidine Derivatives: A Methodological Overview

Experimental Protocol: Synthesis of 2-methyl-5-bromopyrimidine from 2-amino-5-bromopyrimidine

This protocol is adapted from patent CN113683571A and describes a multi-step synthesis.[1]

Step 1: Diazotization and Halogenation of 2-amino-5-bromopyrimidine

-

To a reaction flask containing 2-amino-5-bromopyrimidine, add a suitable acidic solution (e.g., hydrobromic acid).

-

Cool the mixture to 0-4°C.

-

Slowly add a solution of sodium nitrite to initiate the diazotization reaction, maintaining the temperature between 0-4°C.

-

After the reaction is complete, the diazonium salt is then subjected to a Sandmeyer or similar halogenation reaction to replace the diazonium group with a halogen (e.g., bromine or chlorine), yielding a 2-halo-5-bromopyrimidine intermediate.

Step 2: Substitution Reaction

-

The 2-halo-5-bromopyrimidine intermediate is then reacted with a suitable nucleophile, such as a carboxylic diester, in the presence of a base.

-

This substitution reaction introduces a precursor to the methyl group at the 2-position of the pyrimidine ring.

Step 3: Decarboxylation and Methylation

-

The product from the substitution reaction is then subjected to hydrolysis and decarboxylation under alkaline and high-temperature conditions.

-

This final step removes the ester group and results in the formation of 2-methyl-5-bromopyrimidine.

Researchers can adapt this methodology, potentially by starting with 2-amino-5-methylpyrimidine and performing a diazotization followed by a Sandmeyer reaction with a bromide source, to synthesize the target molecule, this compound.

Applications in Drug Discovery and Signaling Pathways

Pyrimidine derivatives are integral to the development of a wide range of therapeutics, particularly in the field of oncology and immunology. This compound serves as a versatile intermediate for the synthesis of more complex molecules that can modulate the activity of key signaling pathways.

Intermediate for Kinase Inhibitors

Substituted pyrimidines are a common scaffold in the design of kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, and the pyrimidine core can be functionalized to achieve high affinity and selectivity. Derivatives of this compound are potential precursors for inhibitors of critical cancer-related signaling pathways, such as:

-

Anaplastic Lymphoma Kinase (ALK) Signaling: The ALK signaling pathway, when constitutively activated by genetic alterations, is a key driver in several cancers, including non-small cell lung cancer.[2] ALK inhibitors block the downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, thereby inhibiting cell proliferation and survival.[3][4]

-

Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR signaling pathway is crucial for normal cell growth and development, but its dysregulation is a hallmark of many cancers.[5][6] EGFR inhibitors, often based on pyrimidine scaffolds, block the activation of downstream pathways like the PI3K-Akt and Ras-MAPK pathways, leading to reduced tumor growth and survival.[5][7]

The bromine atom on the this compound molecule provides a convenient handle for synthetic chemists to introduce various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate a library of potential kinase inhibitors.

References

- 1. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 2. Reactome | Signaling by ALK in cancer [reactome.org]

- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways | MDPI [mdpi.com]

- 7. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solid State: A Technical Guide to the Crystal Structure of 2-Bromo-5-methylpyridine, an Analog of 2-Bromo-5-methylpyrimidine

A comprehensive analysis of the crystal structure of 2-bromo-5-methylpyridine is presented here as a proxy for 2-bromo-5-methylpyrimidine, for which, despite extensive searches of crystallographic databases, no publicly available crystal structure data has been found. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the crystallographic parameters, experimental methodologies, and molecular geometry of the closely related pyridine analog.

The study of the three-dimensional arrangement of atoms in a molecule is crucial for understanding its physical and chemical properties, which in turn influences its biological activity. While the crystal structure of this compound remains elusive, the analysis of its pyridine counterpart provides valuable insights into the potential solid-state behavior and intermolecular interactions that could be expected for the pyrimidine derivative.

Crystallographic Data Summary

The crystal structure of 2-bromo-5-methylpyridine has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement details is provided in the table below. This information is essential for understanding the quality of the crystal structure determination and for any further computational or comparative studies.

| Parameter | Value |

| Chemical Formula | C₆H₆BrN |

| Formula Weight | 172.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.1889 |

| b (Å) | 6.614 |

| c (Å) | 7.835 |

| α (°) | 90 |

| β (°) | 93.503 |

| γ (°) | 90 |

| Volume (ų) | 319.9 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.786 |

| Absorption Coefficient (mm⁻¹) | 6.46 |

| F(000) | 168 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 1450 |

| Independent reflections | 365 |

| R-factor (%) | 2.73 |

Experimental Protocols

The determination of the crystal structure of 2-bromo-5-methylpyridine involved a series of well-defined experimental steps, from sample preparation to data analysis. A detailed methodology is outlined below.

Synthesis and Crystallization

A commercial sample of 2-bromo-5-methylpyridine was used for the crystallization process. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol/water solution.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature during data collection. The diffraction data were collected using graphite-monochromated Mo Kα radiation.

Structure Solution and Refinement

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Molecular and Crystal Structure Description

The asymmetric unit of 2-bromo-5-methylpyridine contains one half of the molecule, with the other half generated by a crystallographic mirror plane. The molecule is essentially planar. In the crystal, molecules are linked by weak C-H···N hydrogen bonds, forming chains along the a-axis.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Implications for Drug Development

The structural information derived from 2-bromo-5-methylpyridine can be valuable for the rational design of novel drug candidates. Understanding the preferred conformations and intermolecular interactions can aid in the development of structure-activity relationships (SAR) for pyrimidine-based compounds. The bromine atom, for instance, can participate in halogen bonding, which is an increasingly recognized interaction in drug-receptor binding. While the core is a pyridine, the substituent effects and potential for hydrogen bonding are transferable concepts to the analogous pyrimidine system. This analysis serves as a foundational step for further computational studies to model the behavior of this compound and its derivatives in biological systems.

The Rising Therapeutic Potential of 2-Bromo-5-methylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in the nucleobases of DNA and RNA and its role as a privileged structure in a multitude of clinically approved drugs.[1][2][3][4] Among the vast array of pyrimidine derivatives, those containing a 2-bromo-5-methyl substitution pattern have emerged as a versatile class of compounds with significant and diverse biological activities. The strategic placement of the bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6] This technical guide provides an in-depth overview of the biological activities of 2-Bromo-5-methylpyrimidine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity and Kinase Inhibition

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[6][7] The pyrimidine core can effectively mimic the purine ring of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

Bcr-Abl Inhibition

A series of 2-methylpyrimidine derivatives have been designed and synthesized as potent inhibitors of the Bcr-Abl fusion protein, including the challenging T315I mutant which confers resistance to many existing therapies.[8]

Table 1: Inhibitory Activity of 2-Methylpyrimidine Derivatives against Bcr-Abl Kinase and K562 Cell Line [8]

| Compound | Bcr-Abl WT IC50 (nM) | Bcr-Abl E255K IC50 (nM) | Bcr-Abl Q252H IC50 (nM) | Bcr-Abl G250E IC50 (nM) | Bcr-Abl T315I IC50 (µM) | K562 Cell Line IC50 (nM) |

| 7u | 0.13 | 0.17 | 0.24 | 0.19 | 0.65 | 1.1 |

VEGFR-2 Inhibition

Novel pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Several of these compounds exhibited potent anti-proliferative activity against cancer cell lines that overexpress VEGFR-2.[9]

Table 2: In Vitro Anti-proliferative and VEGFR-2 Inhibitory Activities of Pyrimidine-5-carbonitrile Derivatives [9]

| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) |

| 9d | 10.33 | 8.64 | 2.41 |

| 11e | 1.14 | 1.54 | 0.61 |

| 12b | 2.08 | 3.21 | 0.53 |

| 12d | 5.33 | 4.87 | 1.61 |

| Sorafenib | 3.11 | 4.23 | 0.19 |

Other Kinase Targets

Derivatives of the structurally related 2-amino-5-bromo-4-methylpyridine have been shown to inhibit other important kinases such as Anaplastic Lymphoma Kinase (ALK), Polo-like kinase 4 (PLK4), and p38 MAP kinase, suggesting that this compound derivatives could also be tailored to target these pathways.[6][7][10]

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents.[11][12] The incorporation of a this compound core into various molecular scaffolds has yielded compounds with promising activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Fused Pyrimidine Derivatives [12]

| Compound | Bacillus cereus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) | Salmonella typhimurium (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) | Rhizopus oligosporus (Zone of Inhibition, mm) |

| 4 | 18 | 17 | 19 | 16 | 20 | 18 |

| 5 | 21 | 20 | 22 | 19 | 23 | 21 |

| Cephradine | 25 | 24 | 26 | 23 | - | - |

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of 5-Bromo-2-methyl-pyrimidine involves the reaction of 2-amino-5-bromopyrimidine or 2-hydroxy-5-bromopyrimidine as starting materials.[13] Another approach utilizes a one-step reaction of 2-bromomalonaldehyde with acetamidine hydrochloride.[14]

General Protocol for the Synthesis of a Pyridinylimidazole p38 MAP Kinase Inhibitor from a Bromopyridine Analogue [10]

This protocol outlines a potential synthetic route adaptable for this compound derivatives.

-

Synthesis of the Imidazole Moiety: Combine 4-fluorobenzaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and ammonium hydroxide (2.0 eq) in methanol. Stir the mixture at room temperature for 24 hours. Concentrate the reaction mixture and purify the residue by column chromatography to yield 4-(4-fluorophenyl)-1H-imidazole.[10]

-

Suzuki-Miyaura Cross-Coupling: To a reaction vessel, add the bromopyrimidine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[6]

-

Reaction Conditions: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1). Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.[10]

-

Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[10]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[10]

This is a general protocol for determining the in vitro potency of synthesized compounds against a target kinase.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Setup: In a 384-well plate, add 1 µL of the test compound dilution. Add 2 µL of the target kinase solution.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to start the kinase reaction. Incubate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

Antiproliferative MTT Assay[5]

This assay is commonly used to evaluate the cytotoxic activity of compounds against cancer cell lines.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically 0.1 to 100 µM) and incubate for an additional 48-72 hours.[5]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50).

Antimicrobial Disk Diffusion Assay[11]

This method is used to screen for antimicrobial activity.

-

Plate Preparation: Prepare agar plates seeded with the test microorganism (bacteria or fungi).

-

Disk Application: Place sterile filter paper disks saturated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrimidine derivatives and a general workflow for their synthesis and evaluation.

Caption: Generalized Kinase Signaling Pathway and Inhibition.

Caption: Drug Discovery Workflow for Pyrimidine Derivatives.

Conclusion

This compound derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their synthetic tractability, coupled with the ability of the pyrimidine core to interact with a wide range of biological targets, has led to the development of potent anticancer, kinase inhibitory, and antimicrobial agents. The data and protocols presented in this guide aim to provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this valuable chemical scaffold. Future work will likely focus on optimizing the potency and selectivity of these derivatives, as well as exploring their efficacy in in vivo models and ultimately in clinical settings.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Page loading... [guidechem.com]

- 14. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in numerous pharmaceutical agents.[1][3] Substituted pyrimidines, in particular, are of great interest as they are present in a wide array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory drugs.[3][4]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-5-methylpyrimidine with various arylboronic acids. The reaction typically utilizes a palladium catalyst, a base, and a suitable solvent system to couple the bromopyrimidine with a boronic acid or its ester derivative.[5] The conditions outlined are based on established procedures for structurally analogous substrates and are optimized to provide a robust and reproducible method for synthesizing a diverse library of 2-aryl-5-methylpyrimidines.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:[5][6]

-

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the organohalide (this compound) to form a palladium(II) intermediate.[6]

-

Transmetalation: The organic group from the organoboron species (arylboronic acid, activated by a base) is transferred to the palladium(II) complex.[2]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the active palladium(0) catalyst.[6]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, especially with heteroaromatic substrates where the ring nitrogen can potentially coordinate to the palladium catalyst and inhibit the reaction.[5]

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is adapted from protocols for structurally similar substrates, such as 5-bromo-2-methylpyridin-3-amine, and provides a strong indication of expected outcomes under the detailed protocol.[1][7]

| Arylboronic Acid | Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85[7] |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 82[7] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88[7] |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78[7] |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 80[7] |

| Naphthylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent[4] |

| 3-Furanylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent[4] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid on a 1 mmol scale.

Materials:

-

This compound (1.0 equiv, 1 mmol, 173 mg)

-

Arylboronic acid (1.2 equiv, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.05 mmol, 58 mg)

-

Potassium phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol, 425 mg)

-

Anhydrous 1,4-Dioxane (4 mL)

-

Degassed Water (1 mL)

-

Ethyl acetate (for work-up)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Schlenk flask or resealable reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[7]

-

Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[1] Subsequently, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent ratio is typically 4:1 dioxane to water.[1][7]

-

Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at 85-95 °C.[7][8]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 20-30 mL).[8]

-

Filtration: Filter the mixture through a pad of celite or silica gel to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[1]

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[1]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylpyrimidine product.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes: Synthesis of Kinase Inhibitors Using 2-Bromo-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a foundational "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structural similarity to the adenine core of ATP allows pyrimidine derivatives to act as competitive inhibitors in the ATP-binding site of a wide range of kinases.[2][3] The strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity.[2]

2-Bromo-5-methylpyrimidine serves as a versatile and strategic starting material for the synthesis of diverse kinase inhibitors. The bromine atom at the C2 position provides a reactive "handle" for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the facile introduction of various aryl, heteroaryl, and amino moieties, allowing for extensive exploration of the chemical space to optimize interactions with the target kinase's active site.[2][4] The methyl group at the C5 position can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.[4]

These application notes provide detailed protocols and data for the use of this compound in the synthesis of kinase inhibitors, focusing on practical experimental procedures and the relevant biological pathways.

Key Synthetic Strategies

The primary utility of this compound in kinase inhibitor synthesis lies in its suitability for palladium-catalyzed cross-coupling reactions. These methods allow for the systematic construction of complex molecular architectures necessary for potent and selective kinase inhibition.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, enabling the coupling of the pyrimidine core with various aryl or heteroaryl boronic acids. This is crucial for introducing substituents that can target specific pockets within the kinase active site.[5][6]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing the introduction of a wide array of primary and secondary amines at the C2 position. The introduced amino group can be critical for forming key hydrogen bond interactions with the kinase hinge region, a common feature of potent kinase inhibitors.[2][6]

Targeted Signaling Pathways

Derivatives of this compound can be designed to target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is frequently dysregulated in various cancers, including non-small cell lung cancer.[7] Inhibitors targeting EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby inhibiting cell proliferation and promoting apoptosis.[8] Fused pyrimidine systems have proven to be highly effective in inhibiting EGFR activity.[7]

Cyclin-Dependent Kinase (CDK) Signaling

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9] CDK inhibitors can induce cell cycle arrest, typically at the G1/S transition, and trigger apoptosis.[9][10] Anilinopyrimidine derivatives, for example, have been developed as potent inhibitors of various CDKs.[10]

Data Presentation: Representative Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using pyrimidine and related scaffolds, demonstrating the potential of this chemical class.

| Compound ID | Target Kinase(s) | IC₅₀ (μM) | Cell Line(s) | Reference |

| PD-089828 (4b) | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | - | [11] |

| Compound 34 | EGFR | 0.002 | H1975 | [7] |

| Compound 37 | EGFR | 0.002 | H1975 | [7] |

| Compound 48 | EGFR | 0.00363 | - | [7] |

| Compound 10b | EGFR | 0.00829 | HepG2 | [12] |

| Compound 5b | CDK9 | 0.059 | - | [10] |

| Compound 5f | CDK7 | 0.479 | - | [10] |

| Compound 5d | CDK8 | 0.716 | - | [10] |

| Compound 6c | EGFR-TK | 0.9 | MCF-7 | [8] |

| Compound 10b | EGFR-TK | 0.7 | MCF-7 | [8] |

| Compound 25 | CDK2 | Potent Inhibitor | Human Breast Cancer Cells | [9] |

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors using this compound as a key starting material.

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[4][5]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃), 2.0 - 2.5 eq)

-

Solvent system: 1,4-dioxane and water (typically a 4:1 ratio)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4][13]

-

Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4][14]

-

Add the degassed solvent system (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the starting pyrimidine).[4]

-

Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[4]

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylpyrimidine product.[5]

Protocol 2: Generalized Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a desired amine.[2]

Materials:

-

This compound (1.0 eq)

-

Substituted aniline or amine (1.1 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cesium Carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a dry Schlenk flask, combine this compound, the amine, the base, and the solvent under an inert atmosphere.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add the palladium precatalyst and the phosphine ligand under a positive pressure of inert gas.

-

Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the desired 2-amino-5-methylpyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a method for determining the IC₅₀ value of a synthesized inhibitor against a target kinase.[2][15]

Materials:

-

Target kinase enzyme

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP

-

Synthesized inhibitor compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Microplate reader (luminescence)

Procedure:

-

Prepare serial dilutions of the inhibitor compound in a microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the target kinase solution to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.[15]

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).[4][15]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[15]

-

Measure the luminescence using a microplate reader. The signal is proportional to the ADP produced and thus to the kinase activity.

-

Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Protocol 4: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic (anti-proliferative) activity of the synthesized compounds on cancer cell lines.[16]

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Cell culture medium and supplements

-

Synthesized inhibitor compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for an additional 48-72 hours.[16]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery to design and synthesize novel therapeutic agents. The ability to readily perform robust cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized compounds targeting a range of kinases implicated in human diseases.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-methylpyrimidine

For researchers, scientists, and drug development professionals, 2-Bromo-5-methylpyrimidine serves as a key heterocyclic building block. Its structure is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions facilitate the synthesis of complex molecules and libraries of compounds for structure-activity relationship (SAR) studies, particularly in the fields of medicinal chemistry and materials science. The pyrimidine scaffold is a privileged motif found in numerous biologically active compounds and approved pharmaceuticals.[1]

This document provides detailed protocols and application notes for four major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally follow a common catalytic cycle initiated by a Pd(0) species. The cycle comprises three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][2]

-

Transmetalation or Migratory Insertion : In reactions like Suzuki or Stille, a transmetalation step occurs where the organic group from an organometallic reagent is transferred to the palladium center.[1] In the Heck reaction, migratory insertion of an alkene takes place.[3]

-

Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[1][2]

References

2-Bromo-5-methylpyrimidine: A Versatile Scaffold for Innovations in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylpyrimidine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and strategically positioned reactive sites make it an invaluable starting material for the development of novel therapeutics, particularly in the realm of kinase inhibition. The pyrimidine core is a well-established pharmacophore that can effectively interact with the hinge region of the ATP-binding site of numerous kinases, while the bromine atom provides a convenient handle for introducing various substituents through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

This document provides detailed application notes on the use of this compound in the discovery of inhibitors for key kinase targets implicated in cancer and inflammatory diseases, including Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), p38 MAP Kinase, and Bcr-Abl. Furthermore, it offers comprehensive experimental protocols for the synthesis and evaluation of these inhibitors.

Core Applications in Kinase Inhibitor Development

The this compound moiety is a privileged structure in the design of kinase inhibitors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine core of ATP and anchoring the inhibitor to the kinase's hinge region. The bromine at the 2-position is readily displaced or utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce a variety of aryl, heteroaryl, and amino groups. These modifications allow for the exploration of different pockets within the ATP-binding site, leading to enhanced potency and selectivity. The methyl group at the 5-position can contribute to favorable hydrophobic interactions and influence the overall conformation of the inhibitor.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Therapeutic Relevance: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] Small molecule inhibitors that target the ATP-binding site of ALK have shown remarkable clinical efficacy.

Synthetic Strategy: this compound can be utilized as a core scaffold for the synthesis of ALK inhibitors. A common approach involves a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl moiety at the 2-position, which can then be further functionalized.

Signaling Pathway for ALK

Caption: ALK signaling pathway and the point of inhibition.

Quantitative Data: ALK Inhibitor Activity

| Compound ID | Modification at 2-position | ALK IC50 (nM) | Reference |

| Crizotinib | (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 20 | [2] |

| XMU-MP-5 | (Structure not specified) | 49 (for G1202R mutant) | [3] |

Cyclin-Dependent Kinase (CDK) Inhibitors

Therapeutic Relevance: Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

Synthetic Strategy: The pyrimidine scaffold is a common feature in many CDK inhibitors. This compound can be elaborated through sequential reactions, such as an initial Suzuki coupling followed by amination, to generate potent CDK inhibitors.

Caption: p38 MAP Kinase inflammatory signaling pathway.

Quantitative Data: p38 MAP Kinase Inhibitor Activity

| Compound ID | R Group at 5-position of a thiazole analog | p38α MAPK IC50 (nM) | Reference |

| 1a | 4-fluorophenyl | (Data not provided) | [5] |

| SB203580 (Reference) | - | 500 | [6] |

| Compound 9i (Reference) | - | 40 | [6] |

Bcr-Abl Inhibitors

Therapeutic Relevance: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). [7]Inhibitors targeting the Bcr-Abl kinase have revolutionized the treatment of CML. [7] Synthetic Strategy: 5-Bromo-pyrimidine derivatives have been synthesized as potent Bcr-Abl kinase inhibitors. [8]The synthetic routes often involve multi-step reactions starting from a di-chlorinated pyrimidine, with subsequent nucleophilic substitutions to introduce the desired side chains.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compounds

-

Target kinase

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. 2[9]. In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (for control wells). 3[9]. Add 2 µL of the target kinase solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. 5[9]. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). 6[9]. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. 7[9]. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes. 8[9]. Measure the luminescence using a plate reader. 9[9]. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of drug discovery. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse libraries of compounds. The application notes and protocols presented herein demonstrate its utility in the development of potent and selective kinase inhibitors for critical therapeutic targets. The systematic exploration of the chemical space around the this compound scaffold will undoubtedly continue to yield novel drug candidates with the potential to address unmet medical needs in oncology, immunology, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-5-methylpyrimidine. This versatile cross-coupling reaction is a powerful tool for the synthesis of N-substituted 5-methylpyrimidin-2-amines, which are important scaffolds in medicinal chemistry and drug development.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine. The reaction proceeds through a catalytic cycle that involves a palladium(0) active species. The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the this compound, forming a palladium(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 5-methylpyrimidin-2-amine product, which also regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.

The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.

Table 1: Amination with Substituted Anilines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 85 |

| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 92 |

| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 20 | 78 |

| 4 | 3,5-Dimethylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 88 |

Table 2: Amination with Aliphatic and Secondary Amines (Representative Conditions)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |

| 1 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 75-90 |

| 2 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 80-95 |

| 3 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-98 |

| 4 | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | LHMDS (1.5) | THF | 80 | 10 | 80-95 |

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with Anilines

This protocol is a general guideline for the coupling of this compound with various aniline derivatives.

Materials:

-

This compound

-

Substituted aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the substituted aniline (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-methylpyrimidin-2-amine.

Protocol 2: General Procedure for the Amination of this compound with Aliphatic or Secondary Amines

This protocol is a general starting point and may require optimization of the ligand, base, and temperature depending on the specific amine.

Materials:

-

This compound

-

Aliphatic or secondary amine

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

A suitable phosphine ligand (e.g., RuPhos for primary amines, BINAP for secondary amines)

-

Sodium tert-butoxide (NaOtBu) or another suitable base

-

Anhydrous toluene or 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv) to an oven-dried Schlenk flask or sealed vial.

-

Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

-

Add the anhydrous solvent via syringe.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols for 2-Bromo-5-methylpyrimidine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-5-methylpyrimidine as a key building block in the development of novel agrochemicals. The pyrimidine scaffold is a well-established pharmacophore in many commercial fungicides, herbicides, and insecticides. The presence of a reactive bromine atom at the 2-position and a methyl group at the 5-position of the pyrimidine ring offers a versatile platform for structural modifications, enabling the synthesis of a diverse range of biologically active molecules.

Introduction to this compound in Agrochemicals

This compound serves as a crucial intermediate in the synthesis of various agrochemicals.[1][2] The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile introduction of aryl or heteroaryl moieties. These structural modifications are instrumental in fine-tuning the biological activity and selectivity of the final compound. The methyl group can also influence the molecule's steric and electronic properties, contributing to its interaction with the target biological site. Pyrimidine derivatives have been successfully developed into commercial fungicides, and the exploration of novel derivatives from this compound continues to be a promising avenue for the discovery of new crop protection agents.[3]

Key Synthetic Applications

The primary application of this compound in agrochemical synthesis is its use as a scaffold to be elaborated into more complex molecules with desired biological activities. The most common synthetic strategy involves a palladium-catalyzed cross-coupling reaction at the bromine-bearing carbon.

Synthesis of a Novel Fungicidal Candidate: A Representative Protocol

This section details a representative protocol for the synthesis of a potential fungicidal agent derived from this compound. The target molecule is a hypothetical biaryl pyrimidine, a structural motif present in some known fungicides.

Reaction Scheme:

Figure 1: General workflow for the synthesis of a biaryl pyrimidine fungicide candidate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a hypothetical fungicidal candidate, N-(5-(4-methoxyphenyl)-2-methylpyrimidin-yl)acetamide, through a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

(4-methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in 1,4-dioxane (10 mL) and water (2 mL) were added (4-methoxyphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

The reaction mixture was heated to 80°C and stirred for 12 hours under an inert atmosphere.

-

The reaction progress was monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture was cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer was separated, washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent was removed under reduced pressure to yield the crude product.

-

The crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(5-(4-methoxyphenyl)-2-methylpyrimidin-yl)acetamide.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the hypothetical fungicidal candidate, based on typical yields for similar Suzuki-Miyaura cross-coupling reactions.

| Parameter | Value | Reference |

| Yield | 75-85% | [4] |

| Purity (by HPLC) | >98% | N/A |

| Melting Point | 150-155 °C | N/A |

Proposed Biological Activity and Mode of Action